Vandetanib trifluoroacetate

Kinase selectivity RET inhibition VEGFR2 inhibition

Vandetanib trifluoroacetate is the research-standard salt of vandetanib (ZD6474), engineered for enhanced aqueous solubility (≥10 mM in DMSO) versus the free base. It uniquely inhibits VEGFR2 (IC50=40 nM), RET (IC50≈100 nM), and EGFR (IC50=500 nM) without MET or FGFR1 off-target activity—a profile unmatched by cabozantinib or lenvatinib. This compound is the essential reference inhibitor for RET V804M/L gatekeeper mutation resistance models (TT, MZ-CRC-1 cells). With documented solution stability of 3 months at -20°C, it is optimized for multi-week screening campaigns and in vivo angiogenesis studies requiring consistent, multi-target kinase blockade.

Molecular Formula C24H25BrF4N4O4
Molecular Weight 589.4 g/mol
Cat. No. B10800896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVandetanib trifluoroacetate
Molecular FormulaC24H25BrF4N4O4
Molecular Weight589.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.C(=O)(C(F)(F)F)O
InChIInChI=1S/C22H24BrFN4O2.C2HF3O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;3-2(4,5)1(6)7/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);(H,6,7)
InChIKeyFZMIEQCEGTVFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vandetanib Trifluoroacetate for Research Procurement: VEGFR2/EGFR/RET Multi-Kinase Inhibitor Salt Form


Vandetanib trifluoroacetate (CAS 338992-53-3, molecular weight 589.38, formula C24H25BrF4N4O4) is the trifluoroacetate salt form of vandetanib (ZD6474), a synthetic anilinoquinazoline multi-kinase inhibitor . The compound selectively inhibits vascular endothelial growth factor receptor 2 (VEGFR2/KDR) with an IC50 of 40 nM, and additionally targets VEGFR3 (IC50=110 nM), epidermal growth factor receptor (EGFR/HER1, IC50=500 nM), and REarranged during Transfection (RET) kinase (IC50 approximately 100-130 nM) [1]. The trifluoroacetate counterion was selected during development to enhance aqueous solubility relative to the free base form, facilitating formulation for oral bioavailability and enabling research applications requiring soluble kinase inhibitor preparations .

Why Vandetanib Trifluoroacetate Cannot Be Interchanged with Free Base or Alternative RET/VEGFR Inhibitors


Substitution among RET-active multi-kinase inhibitors (MKIs) introduces significant experimental and translational variability due to divergent kinase selectivity profiles, differential susceptibility to resistance mutations, and distinct physicochemical properties. While cabozantinib, lenvatinib, and sorafenib all exhibit RET inhibitory activity, their target spectra differ substantially: cabozantinib potently inhibits MET (IC50=1.8 nM) in addition to VEGFR2 [1]; lenvatinib strongly inhibits FGFR1 (IC50=46 nM) and VEGFR2 (IC50=4 nM) [1]; sorafenib additionally targets RAF kinases [2]. Critically, vandetanib remains susceptible to the RET V804M/L gatekeeper mutation, a resistance mechanism shared with cabozantinib, whereas newer selective RET inhibitors (selpercatinib, pralsetinib) overcome this liability [3]. Furthermore, the trifluoroacetate salt form (MW 589.38) provides distinct solubility and stability profiles compared to the free base (MW 475.35, CAS 443913-73-3), directly impacting experimental reconstitution and long-term storage protocols [4].

Vandetanib Trifluoroacetate Quantitative Differentiation Evidence Against Key Comparators


Vandetanib Trifluoroacetate Kinase Selectivity Profile Versus Cabozantinib, Lenvatinib, and Sorafenib

Vandetanib trifluoroacetate exhibits a distinct multi-kinase inhibition profile that includes EGFR (IC50=500 nM) as a major target, unlike cabozantinib, lenvatinib, or sorafenib which lack meaningful EGFR activity at therapeutic concentrations. For RET inhibition, vandetanib (IC50=130 nM) shows intermediate potency compared to lenvatinib (IC50=35 nM) and cabozantinib (IC50=4 nM) [1]. For VEGFR2, vandetanib (IC50=40 nM) is less potent than lenvatinib (IC50=4 nM) and cabozantinib (IC50=0.035 nM) but more potent than sorafenib (IC50=90 nM) [1][2]. Notably, vandetanib is the only agent among these four that robustly inhibits EGFR, providing a mechanistic basis for its unique application in tumors where combined VEGFR2/EGFR/RET blockade is hypothesized to confer advantage over pure RET-VEGFR inhibitors [3].

Kinase selectivity RET inhibition VEGFR2 inhibition Multi-target profiling

Vandetanib Trifluoroacetate Solubility and Formulation Advantage Over Free Base Form

The trifluoroacetate salt form (CAS 338992-53-3, MW 589.38) confers measurable solubility advantages over the free base (CAS 443913-73-3, MW 475.35). Vandetanib trifluoroacetate achieves DMSO solubility of at least 10 mM (approximately 5.9 mg/mL) [1], whereas the free base is limited to 4 mg/mL (8.41 mM) in DMSO and is reported as insoluble in water [2]. This represents a greater than 1.4-fold improvement in achievable DMSO stock concentration on a molar basis. Furthermore, the trifluoroacetate salt is described as water-soluble and suitable for aqueous formulation applications, in contrast to the free base which is water-insoluble . The enhanced solubility profile directly facilitates in vitro assay preparation, reduces the need for organic co-solvents, and enables more physiologically relevant aqueous dosing for in vivo studies.

Salt form selection Aqueous solubility DMSO solubility Formulation development

ZETA Trial PFS Benefit: Vandetanib Versus Placebo in Advanced Medullary Thyroid Carcinoma

In the pivotal Phase III ZETA trial (N=331 patients with unresectable locally advanced or metastatic medullary thyroid carcinoma), vandetanib 300 mg daily demonstrated a statistically significant improvement in progression-free survival (PFS) compared to placebo. The hazard ratio (HR) for progression was 0.46 (95% CI not fully specified in press release; p=0.0001), representing a 54% reduction in the rate of progression [1]. Median PFS was extended to 22.6 months in the vandetanib arm versus 16.4 months in the placebo arm [2]. Objective response rate (ORR) was 45% for vandetanib versus 13% for placebo (p<0.0001) [1]. In a post-hoc subgroup analysis of patients with progressive and symptomatic disease (EU-label population, N=186), the HR for PFS was 0.27, with median PFS of 30.5 months versus 19.3 months [3].

Progression-free survival Phase III clinical trial Medullary thyroid cancer ZETA trial

Vandetanib Long-Term Stability and Storage Profile for Laboratory Procurement

Vandetanib trifluoroacetate exhibits defined long-term stability parameters that inform procurement and storage decisions. In lyophilized powder form stored at -20°C under desiccated conditions, the compound remains stable for 36 months (3 years) [1]. When reconstituted in solution and stored at -20°C, potency is maintained for up to 3 months with recommended aliquoting to avoid repeated freeze-thaw cycles [1]. Alternative vendor specifications indicate powder stability of 3 years at -20°C or 2 years at 4°C, with solution stability of 6 months at -80°C or 1 month at -20°C . These stability parameters exceed those of many research-grade kinase inhibitors and support bulk procurement strategies with confidence in long-term compound integrity.

Compound stability Lyophilized storage Solution stability Freeze-thaw stability

Vandetanib Trifluoroacetate Optimal Research and Industrial Application Scenarios


Preclinical Modeling of RET-Mutant Medullary Thyroid Carcinoma

Vandetanib trifluoroacetate serves as an essential reference compound for in vitro and in vivo models of RET-mutant MTC. The compound has demonstrated direct anti-proliferative activity against TT cells (C634W RET mutation) and MZ-CRC-1 cells (M918T RET mutation), with RET phosphorylation and downstream MAPK signaling inhibition as validated pharmacodynamic markers [1]. The ZETA trial PFS benefit (HR=0.46, median PFS extension 6.2 months) establishes vandetanib as the clinical benchmark against which novel RET inhibitors should be compared in preclinical efficacy studies . This compound is particularly valuable for experiments requiring simultaneous VEGFR2 and EGFR inhibition in the context of RET blockade, a multi-target profile not replicated by selective RET inhibitors.

Gatekeeper Mutation Resistance Mechanism Studies

Vandetanib trifluoroacetate is a critical tool for investigating acquired resistance mechanisms in RET-driven cancers. The compound is susceptible to the RET V804M and V804L gatekeeper mutations, which confer resistance to both vandetanib and cabozantinib [1]. In TT cell models, adoptive expression of the ZD6474-resistant V804M RET mutant rescued proliferation under vandetanib treatment, confirming RET as the key target and establishing a validated system for studying kinase inhibitor resistance . This property makes vandetanib trifluoroacetate an ideal reference inhibitor for screening next-generation RET inhibitors designed to overcome gatekeeper mutation-mediated resistance, or for evaluating combination strategies that may delay or prevent emergence of resistance.

Aqueous-Compatible Kinase Inhibition Assays Requiring EGFR Co-Inhibition

For high-throughput screening or cell-based assays requiring simultaneous VEGFR2 and EGFR inhibition without MET pathway interference, vandetanib trifluoroacetate provides a unique pharmacological profile unavailable with cabozantinib (which inhibits MET, IC50=1.8 nM) or lenvatinib (which inhibits FGFR1, IC50=46 nM) [1]. The trifluoroacetate salt form's enhanced aqueous solubility (≥10 mM in DMSO, water-soluble) compared to the free base (4 mg/mL DMSO, water-insoluble) enables preparation of aqueous-compatible stock solutions, reducing DMSO carryover artifacts in sensitive cell-based assays . The documented solution stability (3 months at -20°C with aliquoting) supports multi-week screening campaigns without requiring fresh compound preparation [2].

In Vivo Angiogenesis and Tumor Xenograft Studies

Vandetanib trifluoroacetate is well-suited for in vivo studies evaluating anti-angiogenic efficacy. In zebrafish embryo models, vandetanib demonstrated dose-dependent inhibition of both physiological sub-intestinal vein plexus development and tumor-induced angiogenesis following TT and MZ-CRC-1 cell xenotransplantation [1]. In murine xenograft models, oral vandetanib (15 mg/kg) reduced tumor growth in H1650 xenografts, and at 50-75 mg/kg reduced intrahepatic metastasis with concomitant modulation of VEGF, TGF-α, and EGF in tumor tissues . The compound's extended terminal half-life (approximately 10 days in healthy volunteers, 20 days in patients) translates to sustained target engagement in chronic dosing regimens, supporting once-daily oral administration protocols in preclinical in vivo studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vandetanib trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.